molecular formula C20H19N3O5S B13930269 4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile

4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile

Cat. No.: B13930269
M. Wt: 413.4 g/mol
InChI Key: PWKYEBQUTHVKJH-UHFFFAOYSA-N
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Description

4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile is an organic compound with the molecular formula C20H19N3O5S. It is a complex molecule featuring a piperidine ring substituted with a methylsulfonyl and nitrobenzoyl group, as well as a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile typically involves multiple steps. One common method starts with the reaction of benzoyl cyanide and 4-piperidinamine under appropriate conditions . The intermediate products are then subjected to further reactions, including nitration and sulfonylation, to introduce the nitro and methylsulfonyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile involves its interaction with specific molecular targets. The nitro and methylsulfonyl groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Piperidin-1-ylbenzonitrile: A simpler analog without the nitro and methylsulfonyl groups.

    4-(Methylsulfonyl)piperidin-4-yl]benzonitrile: Lacks the nitro group.

    4-(Nitrobenzoyl)piperidin-4-yl]benzonitrile: Lacks the methylsulfonyl group

Uniqueness

4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile is unique due to the presence of both nitro and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

4-[1-(4-methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile

InChI

InChI=1S/C20H19N3O5S/c1-29(27,28)19-7-6-17(12-18(19)23(25)26)20(24)22-10-8-16(9-11-22)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11H2,1H3

InChI Key

PWKYEBQUTHVKJH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

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